magnesium;prop-1-ene;bromide
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Overview
Description
Magnesium;prop-1-ene;bromide, also known as isopropenylmagnesium bromide, is an organometallic compound with the molecular formula C₃H₅BrMg. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its high reactivity and utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;prop-1-ene;bromide is synthesized through the reaction of magnesium metal with prop-1-ene bromide in an anhydrous ether solvent such as THF. The reaction is highly exothermic and requires careful control of temperature and exclusion of moisture to prevent unwanted side reactions . The general reaction is as follows:
C3H5Br+Mg→C3H5MgBr
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with inert gas systems to maintain anhydrous conditions. The process typically includes the activation of magnesium using iodine or 1,2-dibromoethane to initiate the reaction .
Chemical Reactions Analysis
Types of Reactions
Magnesium;prop-1-ene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can participate in substitution reactions with various electrophiles.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether .
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Hydrocarbons: From reactions with water or acidic protons
Scientific Research Applications
Magnesium;prop-1-ene;bromide is extensively used in scientific research due to its versatility:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of magnesium;prop-1-ene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .
Comparison with Similar Compounds
Similar Compounds
- Methylmagnesium Bromide (CH₃MgBr)
- Phenylmagnesium Bromide (C₆H₅MgBr)
- Ethylmagnesium Bromide (C₂H₅MgBr)
Uniqueness
Magnesium;prop-1-ene;bromide is unique due to its ability to form highly reactive intermediates that can participate in a wide range of organic transformations. Its structure allows for the formation of both primary and secondary alcohols, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;prop-1-ene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNNHNWITXOAH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=[CH-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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